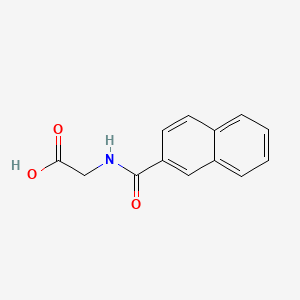
2-Naphthoylglycine
説明
科学的研究の応用
Metabolism Research
In a study by Melancon, Rickert, and Lech (1982), the metabolism of 2-methylnaphthalene in rats was investigated, identifying 2-naphthoylglycine as a significant metabolite in urine. This metabolite accounted for 30-35% of urine 14C, indicating its importance in the metabolic process of certain hydrocarbons (Melancon, Rickert, & Lech, 1982).
Catalysis in Drug Synthesis
Yadav and Salunke (2013) explored the use of 2-naphthoylglycine in the catalytic methylation of 2-naphthol, which is crucial in the production of naproxen, a non-steroidal anti-inflammatory drug. The research highlighted the potential of 2-naphthoylglycine in facilitating greener chemical processes in pharmaceutical manufacturing (Yadav & Salunke, 2013).
Synthesis of Non-Proteinogenic Amino Acids
Phukan and Sudalai (2000) demonstrated the synthesis of naphthylglycine, a type of arylglycine, using 2-naphthoylglycine. Arylglycines like naphthylglycine are present in many biologically active compounds and have applications in chiral separation and asymmetric synthesis (Phukan & Sudalai, 2000).
Photoinitiation in Polymerization
Peng, Zhu, and Xiao (2020) investigated naphthoquinone derivatives, including compounds related to 2-naphthoylglycine, for their potential as photoinitiators in polymerization processes. This research underscores the role of such compounds in industrial applications involving photopolymerization (Peng, Zhu, & Xiao, 2020).
Medical Research: Anti-Cancer Activity
Mooney et al. (2009) synthesized novel compounds involving 2-naphthoylglycine derivatives and studied their anti-cancer activity. These compounds showed promising results in vitro against lung cancer cells, highlighting the potential of 2-naphthoylglycine derivatives in cancer treatment (Mooney et al., 2009).
特性
IUPAC Name |
2-(naphthalene-2-carbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-12(16)8-14-13(17)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQCDYYJHJOAIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220114 | |
| Record name | 2-Naphthoylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthoylglycine | |
CAS RN |
69826-63-7 | |
| Record name | 2-Naphthoylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069826637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthoylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

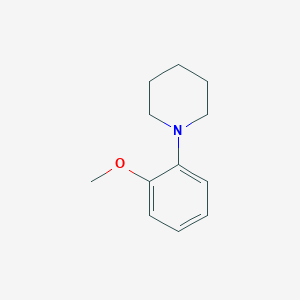
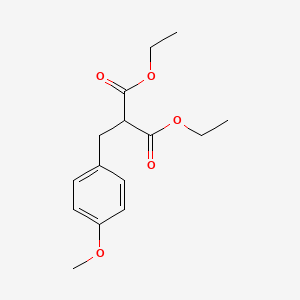



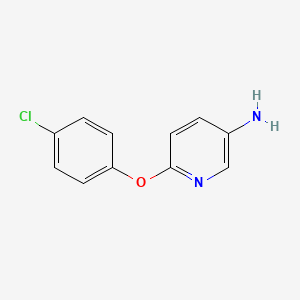


![Methyl 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B1606963.png)
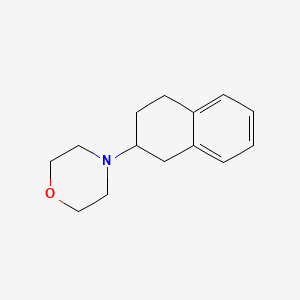

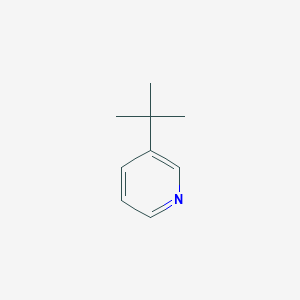

![2-Mercapto-6-{[(4-methylphenyl)thio]-methyl}pyrimidin-4(3H)-one](/img/structure/B1606973.png)